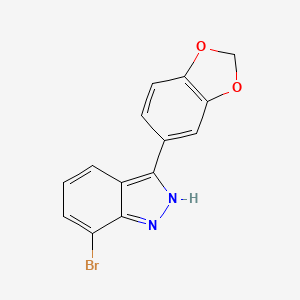

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

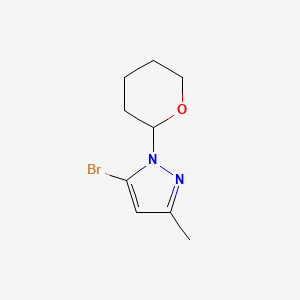

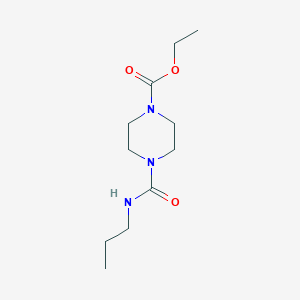

The compound “3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole” is a complex organic molecule that contains an indazole ring, a benzodioxol ring, and a bromine atom . Indazoles are a type of azole, which is a five-membered ring containing at least one nitrogen atom. Benzodioxol is a type of dioxole, which is a five-membered ring containing two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole and benzodioxol rings, as well as the bromine atom . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indazole and benzodioxol rings, as well as the bromine atom. The bromine atom, in particular, might make the compound susceptible to reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a bromine atom .Aplicaciones Científicas De Investigación

Pharmacological Research

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole has shown potential in pharmacological research due to its structural similarity to compounds with known biological activities. Researchers are investigating its potential as a lead compound for developing new drugs, particularly in the areas of anti-inflammatory and analgesic agents . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Cancer Research

This compound is being explored for its anti-cancer properties. Studies have indicated that derivatives of indazole can inhibit the growth of cancer cells by interfering with specific cellular pathways . Researchers are focusing on its ability to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment. The bromine atom in its structure may enhance its binding affinity to certain cancer-related proteins, making it a valuable molecule in oncology research.

Neuroscience

In neuroscience, 3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole is being studied for its potential neuroprotective effects. It may help in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress is of particular interest to researchers aiming to find new therapeutic strategies for these debilitating conditions.

Antimicrobial Research

The compound is also being investigated for its antimicrobial properties. Its structure suggests it could be effective against a range of bacterial and fungal pathogens . Researchers are examining its mechanism of action, which may involve disrupting microbial cell membranes or inhibiting key enzymes necessary for microbial survival. This makes it a potential candidate for developing new antibiotics or antifungal agents.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-7-bromo-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-3-1-2-9-13(16-17-14(9)10)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACQEIHDENRFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C4C=CC=C(C4=NN3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,3-benzodioxol-5-yl)-7-bromo-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Adamantyl)-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2411732.png)

![5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2411734.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2411739.png)

![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)

![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)